Cas no 1554342-15-2 ((6-Chloro-2-cyclopropylpyrimidin-4-yl)methanamine)

(6-Chloro-2-cyclopropylpyrimidin-4-yl)methanamine is a pyrimidine derivative featuring a chloro-substituted aromatic ring and a cyclopropyl group, which imparts structural rigidity and potential bioactivity. The primary amine functionality enhances its reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its chloropyrimidine core is particularly valuable for nucleophilic substitution reactions, enabling further derivatization. The cyclopropyl moiety may contribute to metabolic stability and improved binding affinity in target molecules. This compound is suited for applications in medicinal chemistry, particularly in the development of kinase inhibitors or antimicrobial agents. High purity and well-defined synthetic routes ensure reproducibility for research and industrial use.
(6-Chloro-2-cyclopropylpyrimidin-4-yl)methanamine structure
1554342-15-2 structure
Product Name:(6-Chloro-2-cyclopropylpyrimidin-4-yl)methanamine
CAS No:1554342-15-2
MF:C8H10ClN3
MW:183.638100147247
CID:5265852
Update Time:2025-06-26

(6-Chloro-2-cyclopropylpyrimidin-4-yl)methanamine Chemical and Physical Properties

Names and Identifiers

    • (6-chloro-2-cyclopropylpyrimidin-4-yl)methanamine
    • (6-Chloro-2-cyclopropylpyrimidin-4-yl)methanamine
    • Inchi: 1S/C8H10ClN3/c9-7-3-6(4-10)11-8(12-7)5-1-2-5/h3,5H,1-2,4,10H2
    • InChI Key: ZRPQMJNCHQWMCC-UHFFFAOYSA-N
    • SMILES: ClC1C=C(CN)N=C(C2CC2)N=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 160
  • XLogP3: 0.6
  • Topological Polar Surface Area: 51.8

(6-Chloro-2-cyclopropylpyrimidin-4-yl)methanamine Pricemore >>

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(6-Chloro-2-cyclopropylpyrimidin-4-yl)methanamine Related Literature

Additional information on (6-Chloro-2-cyclopropylpyrimidin-4-yl)methanamine

Professional Introduction to (6-Chloro-2-cyclopropylpyrimidin-4-yl)methanamine (CAS No. 1554342-15-2)

(6-Chloro-2-cyclopropylpyrimidin-4-yl)methanamine, CAS No. 1554342-15-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique structural framework, exhibits promising properties that make it a valuable candidate for further research and development in drug discovery.

The molecular structure of (6-Chloro-2-cyclopropylpyrimidin-4-yl)methanamine consists of a pyrimidine core substituted with a chloro group at the 6-position and a cyclopropyl group at the 2-position, linked to an amine group at the 4-position. This specific arrangement contributes to its distinct chemical and biological characteristics, making it an intriguing subject for investigation in various therapeutic contexts.

In recent years, there has been a growing interest in exploring the potential of pyrimidine derivatives as pharmacological agents. Pyrimidine scaffolds are well-known for their role in several bioactive molecules, including nucleoside analogs and kinase inhibitors. The presence of both chloro and cyclopropyl substituents in (6-Chloro-2-cyclopropylpyrimidin-4-yl)methanamine enhances its interactability with biological targets, potentially leading to novel therapeutic applications.

One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of more complex molecules. Researchers have leveraged its structural features to develop derivatives with enhanced pharmacological properties. For instance, modifications at the amine group have been explored to improve solubility and metabolic stability, which are critical factors in drug development.

Recent studies have highlighted the compound's role in inhibiting specific enzymatic pathways associated with various diseases. By targeting these pathways, (6-Chloro-2-cyclopropylpyrimidin-4-yl)methanamine and its derivatives show promise in treating conditions such as cancer, inflammation, and infectious diseases. The chloro substituent, in particular, has been found to enhance binding affinity to certain protein targets, improving the compound's efficacy.

The cyclopropyl group adds another layer of complexity to the compound's interactions with biological systems. This moiety is known to influence both the electronic and steric properties of the molecule, allowing for fine-tuning of its pharmacological effects. Such flexibility makes (6-Chloro-2-cyclopropylpyrimidin-4-yl)methanamine a versatile building block for medicinal chemists.

In vitro studies have demonstrated the compound's ability to modulate key signaling pathways involved in disease progression. For example, research indicates that it may interfere with tyrosine kinase activity, which is often dysregulated in cancer cells. Additionally, its potential to inhibit inflammatory cytokine production suggests its utility in developing anti-inflammatory therapies.

The synthesis of (6-Chloro-2-cyclopropylpyrimidin-4-yl)methanamine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets stringent pharmaceutical standards. These efforts underscore the compound's significance as a research tool and potential drug candidate.

As our understanding of molecular interactions continues to evolve, so does the potential of compounds like (6-Chloro-2-cyclopropylpyrimidin-4-yl)methanamine. Ongoing research aims to uncover new applications and refine existing ones, driven by advancements in computational chemistry and high-throughput screening technologies. These innovations are expected to accelerate the discovery of novel therapeutics derived from this promising scaffold.

The future of pharmaceutical development relies heavily on innovative compounds that address unmet medical needs. (6-Chloro-2-cyclopropylpyrimidin-4-yl)methanamine, with its unique structural features and demonstrated biological activity, is poised to play a crucial role in this endeavor. As research progresses, we can anticipate further insights into its mechanisms of action and expanded therapeutic applications.

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